2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological applications, including kinase inhibition and phosphodiesterase (PDE) modulation. Structurally, it features:
- A 2-ethyl group on the pyrazole moiety, contributing to steric stabilization and metabolic resistance.
- A 5,7-dioxo system, which introduces hydrogen-bonding capabilities critical for target interaction.
- An N-(2-ethoxyphenyl)acetamide side chain, likely influencing solubility and selectivity via its electron-donating ethoxy group.
For example, tert-butyl esters of pyrazolopyrimidine precursors are hydrolyzed under basic conditions (e.g., KOH in ethanol/water) to yield carboxylic acid intermediates, which are then coupled with aryl amines using activating agents .
Characterization: Standard techniques include $^1$H NMR, IR, and mass spectrometry for structural validation, as demonstrated in related compounds . X-ray crystallography (using programs like SHELXL or ORTEP-3) is less commonly reported for this specific derivative but is widely applied to confirm analogous structures .
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-3-27-15-19-22(26-27)23(31)29(14-17-10-6-5-7-11-17)24(32)28(19)16-21(30)25-18-12-8-9-13-20(18)33-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUULXARTNVLIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OCC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide involves multiple stepsThe final step involves the acylation of the pyrazolo[4,3-d]pyrimidine with 2-ethoxyphenylacetic acid under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study kinase activity in various biological systems.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-d]pyrimidine derivatives exhibit significant structural diversity, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:
Structural and Functional Group Variations
*Calculated based on molecular formula $ \text{C}{25}\text{H}{27}\text{N}5\text{O}4 $.
Key Insights from Structural Comparisons
The N-(2-ethoxyphenyl)acetamide side chain balances hydrophobicity with moderate polarity, unlike the more polar sulfanyl derivatives .
Electronic and Steric Modifications :
- Fluorine substituents (e.g., in ) enhance electronegativity and metabolic stability via C-F bond strength.
- Methoxy groups (e.g., ) introduce steric bulk and electron-donating effects, which may alter binding kinetics.
Synthetic Accessibility :
Biological Activity
The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide is a novel derivative of the pyrazolo[4,3-d]pyrimidine scaffold. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. The biological activity of this specific compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cancer progression and microbial virulence.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a pyrazolo[4,3-d]pyrimidine core linked to an acetamide group. The presence of the ethoxyphenyl moiety enhances its lipophilicity and potential bioavailability.
The biological activity of this compound is linked to its interactions with key molecular targets:
- Enzyme Inhibition : Pyrazolo[4,3-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Targeting Kinases : The compound acts as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor), which are critical in tumor growth and angiogenesis. In vitro studies have demonstrated IC50 values ranging from 0.3 to 24 µM for various derivatives within this scaffold .
- Antimicrobial Activity : There is emerging evidence that compounds based on this scaffold exhibit anti-virulence properties against pathogenic bacteria by disrupting their toxin production mechanisms .
Cytotoxicity Studies
A series of cytotoxicity assays were conducted on various cancer cell lines using the National Cancer Institute's 60-cell line panel. The findings indicated that compounds with the pyrazolo[4,3-d]pyrimidine structure displayed significant cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the range of 45–97 nM .
Table 1: Cytotoxicity Data
Case Studies
- MCF-7 Tumor Model : In a study involving MCF-7 cells, treatment with the compound resulted in marked inhibition of tumor growth and induction of apoptosis. The mechanism was attributed to the downregulation of pro-survival signaling pathways .
- In Vivo Efficacy : Animal models treated with pyrazolo[4,3-d]pyrimidine derivatives exhibited significant tumor regression compared to control groups. These studies underscore the potential translational application of these compounds in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
